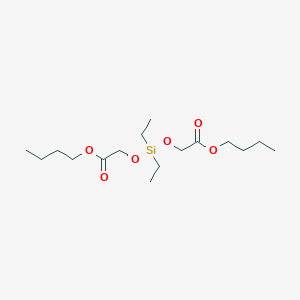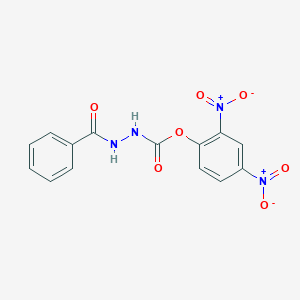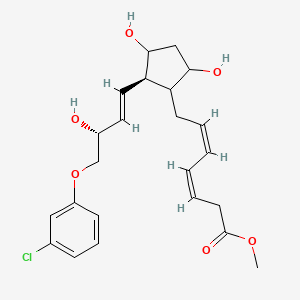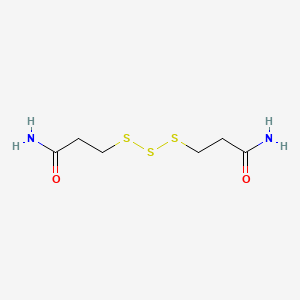
Propionamide, 3,3'-trithiodi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, 3,3’-trithiodi-: is a compound with the molecular formula C₆H₁₂N₂O₂S₃. It is an amide derivative containing three sulfur atoms, which gives it unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Propionamide, 3,3’-trithiodi- typically involves the reaction of 3,3’-dithiopropionic acid alkyl ester with an alkylamine in the presence of a polar solvent at temperatures ranging from 0 to 50°C . This method is used to synthesize N,N’-dimethyl-3,3’-dithiodipropionamides, which are intermediates for other chemical compounds.
Industrial Production Methods: Industrial production methods for Propionamide, 3,3’-trithiodi- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and the use of appropriate catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Propionamide, 3,3’-trithiodi- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted amides.
Applications De Recherche Scientifique
Propionamide, 3,3’-trithiodi- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Propionamide, 3,3’-trithiodi- involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Propionamide: A simpler amide without the sulfur atoms.
3,3’-Dithiopropionamide: Contains two sulfur atoms instead of three.
Acetamide: A smaller amide with different chemical properties.
Uniqueness: Propionamide, 3,3’-trithiodi- is unique due to its three sulfur atoms, which impart distinct reactivity and potential applications compared to other amides. Its ability to undergo specific oxidation and reduction reactions makes it valuable in various chemical and biological contexts.
Propriétés
Numéro CAS |
63915-98-0 |
|---|---|
Formule moléculaire |
C6H12N2O2S3 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
3-[(3-amino-3-oxopropyl)trisulfanyl]propanamide |
InChI |
InChI=1S/C6H12N2O2S3/c7-5(9)1-3-11-13-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
Clé InChI |
XNCLQWUEWKYSQF-UHFFFAOYSA-N |
SMILES canonique |
C(CSSSCCC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

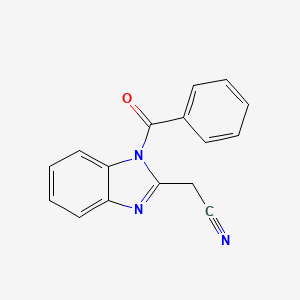
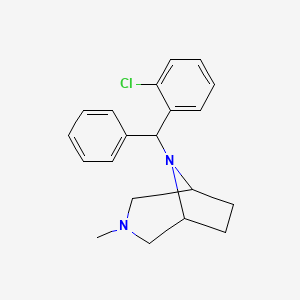
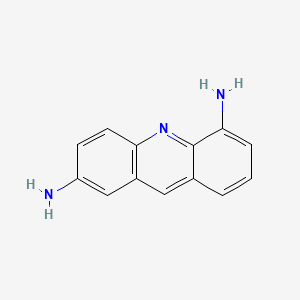
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

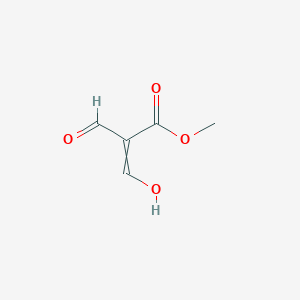
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

